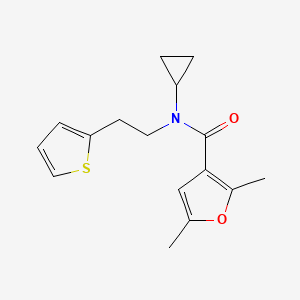

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Description

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a 2,5-dimethylfuran core substituted with a cyclopropyl group and a 2-(thiophen-2-yl)ethyl moiety on the nitrogen atom. The compound’s design aligns with strategies to optimize metabolic stability and receptor affinity, as cyclopropyl groups are known to enhance resistance to oxidative metabolism compared to linear alkyl chains.

Propriétés

IUPAC Name |

N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-10-15(12(2)19-11)16(18)17(13-5-6-13)8-7-14-4-3-9-20-14/h3-4,9-10,13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVJYTHWGSDJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Compounds Analyzed:

Target Compound : N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Compound Y205-3503 : 2,5-dimethyl-N-[(thiophen-2-yl)methyl]furan-3-carboxamide ()

Rotigotine Hydrochloride: (6S)-6-[Propyl(2-(2-thienyl)ethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride ()

Rotigotine Related Compound G: Bis[2-(thiophen-2-yl)ethyl]amino-substituted derivative ()

Data Table: Structural and Physicochemical Properties

Structural Insights:

- Cyclopropyl vs. Alkyl Chains: The target compound’s cyclopropyl group likely increases logP compared to Y205-3503’s methyl group (logP 2.82 vs. Compared to Rotigotine’s propyl group, cyclopropyl may improve metabolic stability by resisting cytochrome P450 oxidation.

- Thiophene-Ethyl vs. Thiophene-Methyl : The ethyl spacer in the target compound extends the thiophene moiety away from the furan core, possibly improving receptor binding through increased steric flexibility. This contrasts with Y205-3503’s shorter methyl linker, which may limit conformational freedom.

Pharmacological and Functional Comparisons

- Receptor Binding: Rotigotine’s thiophene-ethyl and amino groups are critical for dopamine receptor agonism. The target compound’s furan core and cyclopropyl substitution may shift selectivity toward other CNS targets (e.g., serotonin receptors), though experimental validation is needed.

- Metabolic Stability : Cyclopropyl groups are less prone to oxidative metabolism than Rotigotine’s propyl chain, suggesting improved half-life for the target compound.

- Solubility : Y205-3503’s lower logP (2.82) and smaller size (235.3 g/mol) imply better solubility than the target compound, which may require formulation optimization for in vivo efficacy.

Research Findings and Implications

Thiophene Moieties : The ubiquity of thiophene in all compared compounds underscores its role in π-π stacking interactions with aromatic residues in target receptors.

Cyclopropyl Advantages : Cyclopropane’s ring strain and sp² hybridization mimic double bonds, offering rigidity that may enhance binding specificity.

Trade-offs in Design : Increasing lipophilicity (e.g., via cyclopropyl or bis-thiophene groups) improves permeability but risks solubility issues, necessitating balanced molecular design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.